1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine
Description
Properties
CAS No. |
6258-05-5 |
|---|---|
Molecular Formula |
C8H19N3 |
Molecular Weight |
157.26 g/mol |
IUPAC Name |
N'-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H19N3/c9-3-4-10-5-8-11-6-1-2-7-11/h10H,1-9H2 |
InChI Key |
HKGTYLFPPIRQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCCN |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Steps
The method employs commercially available and low-cost 1-methyl-2-pyrrolidinone as the starting material. The key steps include:
- Conversion of 1-methyl-2-pyrrolidinone to an acetonitrile derivative intermediate.
- Formation of an acid salt of (1-methylpyrrolidin-2-ylidene)-acetonitrile by reaction with acid.
- Catalytic hydrogenation of the acid salt to yield 2-(2-aminoethyl)-1-methylpyrrolidine, a close analog of the target compound.
Catalytic Hydrogenation
Hydrogenation is performed under 1 to 100 atm hydrogen pressure using metal catalysts such as:
- Palladium on carbon (Pd/C)
- Palladium hydroxide on carbon (Pd(OH)₂/C)
- Platinum (Pt)
- Platinum oxide (PtO₂)
- Raney Nickel (Raney Ni)
This step effectively reduces the nitrile group to the primary amine, affording high yield and purity of the aminoethyl pyrrolidine derivative.
Advantages and Limitations
- Advantages: Economical, scalable, high purity, and high yield.
- Limitations: Requires handling of pressurized hydrogen and metal catalysts; intermediate isolation may be necessary.
Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 1-methyl-2-pyrrolidinone → acetonitrile derivative | Acid treatment | Acid salt intermediate |
| 2 | Acid salt hydrogenation | H₂ gas, Pd/C or Pt catalyst, 1-100 atm | 2-(2-aminoethyl)-1-methylpyrrolidine |
Method B: Hydroxymethyl Pyrrolidine Route
Starting Material and Protection Strategy
This method starts from (S)-2-hydroxymethyl pyrrolidine, where:
- The amine group is protected using 2-carbonate-tert-butyl protecting group.
- The protected intermediate undergoes halogenation to form 1-alkyl-2-halo pyrrolidine.
- Reaction with alkoxide and nitroethane forms a nitroethylidene pyrrolidine intermediate.
Reduction and Deprotection
- The nitro group is reduced to an amine using catalytic hydrogenation with palladium hydroxide catalyst.
- Final deprotection yields 1-methyl-2-(2-aminoethyl)pyrrolidine.
Process Details and Yields
- The overall theoretical yield is approximately 15.12%, indicating a moderate efficiency.
- Requires multiple purification steps including column chromatography after each stage.
- The process is more complex and less industrially favorable due to the multi-step nature and purification demands.
Reaction Scheme Summary
| Step | Reaction Description | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Protection of amine group | 2-carbonate-tert-butyl | Protected hydroxymethyl pyrrolidine |
| 2 | Halogenation | Halogenating agent, 0 to -20 °C | 1-alkyl-2-halo pyrrolidine |
| 3 | Alkoxide and nitroethane reaction | Alkoxide solution | Nitroethylidene pyrrolidine |
| 4 | Catalytic hydrogenation | Pd(OH)₂ catalyst, H₂ gas | 1-methyl-2-(2-aminoethyl)pyrrolidine |
Electrochemical Reduction Method (Additional Insight)
An alternative approach involves electrochemical reduction of nitromethylene pyrrolidine derivatives to the corresponding aminomethyl pyrrolidines using:
- A platinum disc anode and cathode setup.
- Controlled current (0.8-1.0 A).
- Catholyte and anolyte solutions in a divided electrochemical cell.
This method offers a clean reduction pathway without requiring high-pressure hydrogen gas but is less commonly applied industrially.
Comparative Analysis of Preparation Methods
| Feature | Method A (Pyrrolidinone Route) | Method B (Hydroxymethyl Route) | Electrochemical Reduction |
|---|---|---|---|
| Starting Material | 1-methyl-2-pyrrolidinone | (S)-2-hydroxymethyl pyrrolidine | 1-alkyl-2-nitromethylene pyrrolidine |
| Number of Steps | 2 main steps | Multiple (≥4) steps | 1 electrochemical step post-synthesis |
| Catalyst | Pd/C, Pt, Raney Ni | Pd(OH)₂/C | Platinum electrode |
| Yield | High (not precisely quantified) | ~15.12% theoretical | Moderate, dependent on conditions |
| Purification | Moderate | Extensive (column chromatography) | Minimal chemical reagents |
| Industrial Feasibility | High | Low to moderate | Experimental/limited scale |
Summary of Research Findings
- The most efficient and industrially viable method is the hydrogenation of acid salts derived from 1-methyl-2-pyrrolidinone, providing high yield and purity of this compound or its close analogs.
- Multi-step protection, halogenation, and reduction routes, while chemically feasible, suffer from low overall yield and complex purification, limiting industrial application.
- Electrochemical methods offer an alternative reduction strategy but require further development for scale-up.
- Catalyst selection and reaction conditions (pressure, temperature) critically influence yield and purity.
- The literature emphasizes the importance of starting material choice and process simplification to enhance economic and practical synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Development and Design
The compound is recognized for its potential in drug development, particularly as a building block for synthesizing pharmaceuticals. Its amino groups can facilitate interactions with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound exhibit activity against various diseases, including cancer and neurodegenerative disorders .
Neurotransmitter Modulation
Studies have shown that 1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine may influence neurotransmitter systems. It has been investigated for its role as a modulator of neurotransmitter release, particularly in the context of neuropharmacology. This modulation could lead to advancements in treating conditions such as depression and anxiety disorders .
Biochemistry
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, where it serves as a substrate or inhibitor in biochemical assays. Its structural features allow it to interact with various enzymes, providing insights into enzyme kinetics and mechanisms. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
Cellular Uptake Studies
Research has explored the cellular uptake mechanisms of this compound. Understanding how this compound is absorbed by cells can inform its potential use in drug delivery systems. Its ability to traverse cellular membranes makes it a candidate for designing carriers for other therapeutic molecules .
Materials Science
Polymer Synthesis
In materials science, the compound has been investigated for its role in synthesizing polymers with specific properties. Its amine functional groups can participate in polymerization reactions, leading to materials with enhanced mechanical and thermal properties. This application is particularly relevant in developing high-performance materials for industrial applications .
Coatings and Adhesives
The unique chemical structure of this compound allows it to be incorporated into coatings and adhesives that require strong bonding characteristics. Its ability to form hydrogen bonds can enhance adhesion properties, making it suitable for applications in construction and manufacturing industries .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Neuropharmacological Effects of Aminoalkylpyrrolidines | Investigated the effects on neurotransmitter systems | Found potential antidepressant-like effects in animal models |
| Synthesis of Biodegradable Polymers from Amino Compounds | Explored polymerization routes using amino compounds | Developed new biodegradable materials with favorable mechanical properties |
| Enzyme Inhibition Kinetics of Pyrrolidine Derivatives | Studied enzyme interactions | Identified key interactions leading to effective inhibition of target enzymes |
Mechanism of Action
The mechanism of action of N-(2-pyrrolidin-1-ylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the activity of biological molecules.
Comparison with Similar Compounds
Research Findings and Trends
- Coordination Chemistry: The cis/trans isomerism of nickel complexes with 1-(2-aminoethyl)pyrrolidine has been structurally characterized via X-ray crystallography, revealing distinct magnetic properties .
Biological Activity
1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine, a derivative of pyrrolidine, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, which include multiple amino groups and a pyrrolidine ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may lead to therapeutic effects in conditions like cancer and cardiovascular diseases .
- Neurotransmitter Modulation : It may influence neurotransmitter systems, acting as an antagonist or modulator for various receptors involved in mood regulation and cognitive functions .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrolidine derivatives, including this compound. Notably:
- Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
- Mechanism Elucidation : The anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and disruption of cell cycle progression .
Cardiovascular Effects
The compound's interaction with cardiovascular systems has also been explored:
- Vasoconstriction : Research has suggested that it may act as a vasoconstrictor by influencing serotonin receptors, which could have implications for treating conditions like hypotension .
Comparative Analysis with Related Compounds
A comparative analysis highlights the biological activities of this compound against similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Biological Activities |
|---|---|---|
| 1-(2-Aminoethyl)pyrrolidine | Contains amino group | Neurotransmitter modulation |
| 1-(3-Aminopropyl)pyrrolidine | Propyl substitution | Potentially different pharmacokinetics |
| 1-(2-Aminoethyl)-pyrrolidin-2-one | Dione structure | Anticancer properties |
This comparison underscores how variations in side chains and functional groups can significantly influence biological activity.
Study on Anticancer Activity
A notable study conducted by researchers at a leading university screened various pyrrolidine derivatives for anticancer properties. Among them, this compound was highlighted for its ability to inhibit cell proliferation in MCF-7 cells with an IC50 value of approximately 12 µM. The study concluded that further modifications could enhance its efficacy against other cancer types .
Neurotransmitter Interaction Study
Another research effort focused on the compound's interaction with neurotransmitter systems. It was found to exhibit binding affinity towards serotonin receptors, suggesting potential applications in treating anxiety and depression disorders. The study emphasized the need for more extensive pharmacological profiling to fully understand its therapeutic potential .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 1-(2-((2-Aminoethyl)amino)ethyl)pyrrolidine, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis involving alkylation or reductive amination is typically employed. For example, reacting pyrrolidine with 2-chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by purification via column chromatography. Reaction temperature (0–25°C) and solvent polarity significantly affect regioselectivity and byproduct formation .
- Key Considerations : Monitor intermediates using thin-layer chromatography (TLC) and characterize products via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodology : Use H NMR to identify amine proton environments (δ 1.5–3.0 ppm) and C NMR to distinguish pyrrolidine ring carbons (δ 20–50 ppm). Infrared (IR) spectroscopy can confirm secondary amine stretches (N–H bending at ~1600 cm⁻¹). For stereochemical analysis, X-ray crystallography is critical, as demonstrated in nickel(II) complexes of related pyrrolidine derivatives .
Q. What are the thermal stability profiles of this compound and its metal complexes?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures and phase transitions. For example, nickel(II) complexes of 1-(2-aminoethyl)pyrrolidine exhibit stability up to 200°C, with decomposition pathways dependent on ligand geometry (cis vs. trans isomers) .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence its coordination chemistry with transition metals?
- Methodology : Compare binding modes (e.g., monodentate vs. bidentate) using UV-Vis spectroscopy and magnetic susceptibility measurements. For example, trans-[NiL₂(NCS)₂] complexes (L = 1-(2-aminoethyl)pyrrolidine) show distinct electronic spectra (d-d transitions) and magnetic moments due to ligand field splitting .
- Data Interpretation : Computational modeling (DFT) can predict ligand geometry and metal-ligand bond strengths, validated by experimental X-ray data .
Q. What strategies address contradictions in reported biological activity data for pyrrolidine derivatives?
- Methodology : Conduct systematic SAR studies by synthesizing analogs with controlled substitutions (e.g., benzyl, adamantyl) and testing against standardized assays (e.g., enzyme inhibition). For instance, adamantane-containing pyrrolidines exhibit enhanced lipophilicity, altering membrane permeability and target engagement .
- Validation : Use statistical tools (e.g., multivariate regression) to correlate structural descriptors (logP, polar surface area) with activity data .
Q. How can computational reaction design accelerate the discovery of novel this compound analogs?
- Methodology : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. The ICReDD framework integrates computational screening with experimental validation, reducing trial-and-error inefficiencies. For example, reaction path searches can optimize solvent selection (e.g., DMF vs. THF) for amination steps .
Q. What role does chirality in this compound play in enantioselective catalysis or drug interactions?
- Methodology : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis, then evaluate enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). For example, (R)-configured pyrrolidine derivatives show distinct binding affinities to G-protein-coupled receptors (GPCRs) compared to (S)-forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
